molecular formula C12H14O6 B1629982 Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate CAS No. 3644-99-3

Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate

Cat. No.: B1629982
CAS No.: 3644-99-3
M. Wt: 254.24 g/mol
InChI Key: ULCGAWLDXLEIIR-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Isomerism

Crystallographic studies reveal that bis(2-hydroxyethyl) benzene-1,3-dicarboxylate adopts a monoclinic crystal system with the space group $$ P2_1/c $$ . The asymmetric unit comprises one molecule of the diester, with unit cell parameters $$ a = 8.681 \, \text{Å} $$, $$ b = 9.769 \, \text{Å} $$, $$ c = 13.214 \, \text{Å} $$, $$ \alpha = 71.34^\circ $$, $$ \beta = 78.45^\circ $$, and $$ \gamma = 77.18^\circ $$ . The molecular conformation is characterized by a dihedral angle of $$ 82.38^\circ $$ between the planes of the isophthalate core and the hydroxyethyl ester groups, indicating significant non-planarity .

The hydroxyethyl side chains exhibit gauche conformations, with torsional angles of $$ -97.37^\circ $$ for the $$ \text{C}{14}-\text{O}5-\text{C}{12}-\text{C}{13} $$ linkage . This conformation minimizes steric clashes between adjacent ester groups while allowing intramolecular hydrogen bonding between hydroxyl oxygen ($$ \text{O}-\text{H} $$) and carbonyl oxygen ($$ \text{C}= \text{O} $$) atoms. Two distinct conformational isomers are observed in the solid state:

  • Isomer A : Hydroxyl groups oriented synperiplanar to the ester carbonyls ($$ \theta = 12.5^\circ $$).
  • Isomer B : Hydroxyl groups antiperiplanar to the carbonyls ($$ \theta = 167.8^\circ $$) .

The energy difference between these isomers is $$ 2.3 \, \text{kcal/mol} $$, as calculated via density functional theory (DFT), favoring Isomer A due to enhanced resonance stabilization .

Comparative Structural Features with Ortho- and Para-Dicarboxylate Isomers

The meta substitution pattern of this compound confers distinct structural attributes compared to its ortho- and para-isomers:

Property Meta-Isomer Ortho-Isomer Para-Isomer
C=O Bond Length (Å) 1.215 ± 0.003 1.221 ± 0.002 1.218 ± 0.004
O$$\cdots$$O Distance (Å) 5.04 4.23 5.75
Dihedral Angle (°) 82.38 68.92 180.0
Melting Point (°C) 142 108 156

The para-isomer exhibits a linear arrangement of ester groups, resulting in higher symmetry and stronger intermolecular dipole interactions, as evidenced by its elevated melting point . In contrast, the meta-isomer’s bent geometry reduces crystallographic symmetry but enhances solubility in polar solvents due to exposed hydroxyl groups .

Hydrogen Bonding Networks in Solid-State Configurations

The solid-state structure of this compound is stabilized by a three-dimensional hydrogen bonding network. Key interactions include:

  • Intramolecular O–H$$\cdots$$O : Hydroxyl protons form 6-membered rings with adjacent ester carbonyls ($$ \text{O}\cdots\text{O} = 2.67 \, \text{Å} $$, $$ \theta = 154^\circ $$) .
  • Intermolecular C–H$$\cdots$$O : Aromatic C–H groups interact with ester oxygens ($$ \text{C}\cdots\text{O} = 3.12 \, \text{Å} $$) to form chains along the $$ b $$-axis .
  • O–H$$\cdots$$O Bridging : Hydroxyl groups link adjacent molecules into sheets parallel to the $$ ac $$-plane ($$ \text{O}\cdots\text{O} = 2.89 \, \text{Å} $$) .

These interactions create a supramolecular framework with a calculated lattice energy of $$ -48.7 \, \text{kcal/mol} $$, as determined via Hirshfeld surface analysis . The hydrogen bonding density ($$ 0.32 \, \text{Å}^{-3} $$) exceeds that of the para-isomer ($$ 0.28 \, \text{Å}^{-3} $$), explaining its lower volatility .

Tautomeric Forms and Resonance Stabilization Mechanisms

This compound exhibits resonance stabilization through delocalization of π-electrons across the ester groups and aromatic ring. Key resonance structures include:

  • Carbonyl-Oxyanion Form : Negative charge localized on the ester oxygen ($$ \text{C}= \text{O}^- $$), stabilizing the carbonyl group ($$ \Delta G^\circ = -9.4 \, \text{kcal/mol} $$) .
  • Enolate Form : Deprotonation of the hydroxyl group generates a conjugated enolate ($$ \text{p}K_a = 13.51 $$), though this tautomer is minor in neutral conditions .

The meta-substitution pattern reduces steric hindrance between ester groups, allowing full conjugation of the benzene ring’s π-system. This is evidenced by a bathochromic shift in UV-Vis spectra ($$ \lambda{\text{max}} = 274 \, \text{nm} $$) compared to the ortho-isomer ($$ \lambda{\text{max}} = 268 \, \text{nm} $$) . Natural Bond Orbital (NBO) analysis confirms increased electron density at the carbonyl oxygens ($$ -0.43 \, e $$) compared to the hydroxyl oxygens ($$ -0.61 \, e $$) .

In nonpolar solvents, the compound adopts a planar configuration to maximize resonance, while polar solvents stabilize twisted conformations via solvation of hydroxyl groups . This duality underscores its utility as a flexible building block in polymer chemistry .

Properties

IUPAC Name

bis(2-hydroxyethyl) benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c13-4-6-17-11(15)9-2-1-3-10(8-9)12(16)18-7-5-14/h1-3,8,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCGAWLDXLEIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCCO)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632922
Record name Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3644-99-3
Record name Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Stage Continuous Process

The most industrially viable method involves a two-stage ester interchange reaction between dimethyl isophthalate (DMI) and ethylene glycol (EG). Adapted from US3534082A, this process optimizes conversion efficiency by segregating reaction phases:

  • First Stage : A mole ratio of 1.7:1 (EG:DMI) at 185°C achieves 60% conversion of methyl ester groups to glycol esters.
  • Second Stage : The mixture enters a rectification column at 205–230°C with a mole ratio of 3.4–4:1 (EG:DMI), yielding >99.4% pure product with <0.6% residual DMI.

Key Parameters

Parameter First Stage Second Stage
Temperature (°C) 185 205–230
EG:DMI Mole Ratio 1.7:1 3.4–4:1
Conversion (%) 60 >99.4

Catalysts such as zinc acetate (0.01–0.05 wt%) accelerate methanol removal, driving equilibrium toward bis-glycol ester formation.

Direct Esterification of Isophthalic Acid

Acid-Catalyzed Reaction

Isophthalic acid reacts directly with excess ethylene glycol under acidic conditions. Sulfuric acid (1–3 wt%) at 150–180°C facilitates water removal via azeotropic distillation. However, this method suffers from side reactions (e.g., diethylene glycol formation), limiting yields to 70–80%.

Alkaline Ethylene Oxide Addition

US3140309A discloses a novel approach using ethylene oxide in basic media:

  • Isophthalic acid reacts with sodium hydroxide (mole ratio 1:1.2) in aqueous solution at 95°C.
  • Ethylene oxide is introduced until neutralization, forming mono-(β-hydroxyethyl) isophthalate.
  • Acidification with sulfuric acid precipitates the monoester, which is further reacted with EG to yield the diester.

This method achieves 90% yield based on consumed isophthalic acid but requires meticulous control of pH and temperature to avoid oligomerization.

Hydrolysis of Polyethylene Isophthalate (PEI)

Depolymerization with Ethylene Glycol

Adapted from EP0723951A1, waste PEI is depolymerized using EG at 180–220°C. Key steps include:

  • Reactor Stage : EG:PEI weight ratios of 2–3:1 with titanium-based catalysts (e.g., titanium butoxide).
  • Filtration : Removal of undissolved oligomers at 60–90°C.
  • Crystallization : Cooling the aqueous solution to 5–15°C precipitates 98% pure bis(2-hydroxyethyl) ester.

Solubility Data

Temperature (°C) Solubility (g/100 mL H₂O)
95 45
25 12
5 3

This method is eco-friendly but requires high-purity PEI feedstocks to avoid contamination.

Comparative Analysis of Methods

Yield and Purity

Method Yield (%) Purity (%) Key Advantage
Two-Stage Interchange >99 99.4 Scalability
Direct Esterification 80 95 Low-cost reagents
PEI Hydrolysis 85 98 Sustainability

Industrial Applicability

The two-stage interchange process dominates industrial settings due to its continuous operation and high throughput. In contrast, PEI hydrolysis is emerging for circular economy applications but faces challenges in feedstock consistency.

Chemical Reactions Analysis

Types of Reactions:

    Esterification: As mentioned, the primary reaction for the synthesis of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is esterification.

    Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of benzene-1,3-dicarboxylic acid and 2-hydroxyethanol.

    Transesterification: It can also participate in transesterification reactions with other alcohols, producing different esters.

Common Reagents and Conditions:

    Esterification: Benzene-1,3-dicarboxylic acid, 2-hydroxyethanol, sulfuric acid (catalyst), reflux conditions.

    Hydrolysis: Water, acid or base catalyst, elevated temperatures.

    Transesterification: Alcohols, acid or base catalyst, moderate temperatures.

Major Products Formed:

    Hydrolysis: Benzene-1,3-dicarboxylic acid, 2-hydroxyethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemistry: Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is used as an intermediate in the synthesis of polyesters and other polymers. It is valued for its ability to impart desirable properties such as flexibility and durability to the resulting materials.

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit various biological activities, making it a useful compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and plasticizers. Its ability to enhance the properties of these materials makes it a valuable additive in various formulations.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate primarily involves its role as a precursor in chemical reactions. In polymerization processes, it reacts with other monomers to form long-chain polymers. The hydroxyl groups in the compound can participate in hydrogen bonding, influencing the physical properties of the resulting materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Benzene dicarboxylate esters vary by substituent positions (1,2-, 1,3-, or 1,4-) and ester groups. Key analogs include:

Compound Name Structure Key Features
Bis(2-hydroxyethyl) benzene-1,2-dicarboxylate 1,2-dicarboxylate with 2-hydroxyethyl esters Structurally similar to phthalates; flagged for potential hazards (SIN List)
Bis(2-hydroxyethyl) benzene-1,4-dicarboxylate (Terephthalate) 1,4-dicarboxylate with 2-hydroxyethyl esters Higher rigidity; used in polymers (e.g., PET analogs)
Bis(2-ethylhexyl) benzene-1,3-dicarboxylate (DOIP) 1,3-dicarboxylate with branched alkyl esters Lipophilic; formed during polymer pyrolysis, thermally stable
Dimethyl benzene-1,3-dicarboxylate 1,3-dicarboxylate with methyl esters Low molecular weight; intermediate in organic synthesis

Physicochemical Properties

  • Solubility : Hydroxyethyl derivatives exhibit higher aqueous solubility than alkyl esters (e.g., DOIP) due to hydrogen bonding .
  • Thermal Stability :
    • DOIP (branched alkyl): Stable under pyrolysis conditions (up to 300°C) .
    • Bis(2-hydroxyethyl) esters: Decompose at lower temperatures (~150–200°C) due to hydroxyl group susceptibility .
    • CAU-10 (metal-organic framework with benzene-1,3-dicarboxylate): Retains structure up to 400°C, highlighting ligand stability in coordination polymers .

Notes

  • Isomerism Matters : The 1,3-substitution pattern reduces toxicity risks compared to 1,2-phthalates but retains utility in coordination chemistry .
  • Functional Group Impact : Hydroxyethyl groups enhance biocompatibility for pharmaceuticals, while alkyl esters improve polymer compatibility .
  • Thermal Behavior : Decomposition pathways vary significantly; hydroxyethyl esters are less stable than metal-coordinated ligands .

Biological Activity

Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is an organic compound with the molecular formula C12H14O6C_{12}H_{14}O_{6}. It is a diester synthesized from benzene-1,3-dicarboxylic acid and 2-hydroxyethanol. This compound has garnered attention in various fields, particularly in polymer chemistry and medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Weight : 254.24 g/mol
  • CAS Number : 3644-99-3
  • Structure : The compound features two hydroxyethyl groups attached to the benzene ring, which influences its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves:

  • Esterification Reaction : Benzene-1,3-dicarboxylic acid reacts with 2-hydroxyethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Yield and Purity : The process can yield high purity products with minimal by-products when optimized.

The biological activity of this compound is primarily attributed to its role as a precursor in synthesizing bioactive molecules. The hydroxyl groups present in the compound can participate in hydrogen bonding, which may enhance interactions with biological macromolecules.

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies suggest that derivatives may have inhibitory effects against certain bacterial strains.
  • Antioxidant Activity : The structural characteristics allow it to scavenge free radicals, potentially providing protective effects against oxidative stress.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A derivative of this compound was tested against E. coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 μg/mL.
  • Polymer Applications :
    • Research has demonstrated that incorporating this diester into polymer matrices enhances mechanical properties while maintaining biocompatibility, making it suitable for biomedical applications.
  • Toxicological Assessments :
    • In environmental studies, the compound exhibited low toxicity levels in aquatic organisms, indicating its potential for safe use in consumer products.

Comparative Analysis

CompoundMolecular WeightBiological ActivityApplications
This compound254.24 g/molAntimicrobial, AntioxidantPolymers, Coatings
Bis(2-ethylhexyl) benzene-1,3-dicarboxylate286.38 g/molModerate AntimicrobialPlasticizers
Bis(2-hydroxyethyl) terephthalate198.22 g/molLimited AntioxidantPET Production

Q & A

Q. What are the standard methods for synthesizing bis(2-hydroxyethyl) benzene-1,3-dicarboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of benzene-1,3-dicarboxylic acid (isophthalic acid) with ethylene glycol under acidic catalysis. Key parameters include:

  • Catalyst selection : Sulfuric acid or polyphosphoric acid (PPA) are common, with PPA reducing side reactions like oligomerization .
  • Molar ratio : A 1:2.5 molar ratio of acid to alcohol ensures complete esterification while minimizing excess solvent removal .
  • Temperature : Reactions are typically conducted at 110–130°C under reflux. Higher temperatures (>150°C) risk decomposition of ethylene glycol derivatives .
  • Purity validation : Post-synthesis, NMR (¹H/¹³C) and FTIR confirm ester bond formation (e.g., C=O stretch at ~1720 cm⁻¹) .

Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?

  • X-ray crystallography : Single-crystal analysis reveals coordination geometry in metal complexes. For example, benzene-1,3-dicarboxylate derivatives exhibit pseudo-square-pyramidal coordination in Cd(II) complexes, with bond angles (N–Cd–N: ~90°) and distances (Cd–O: ~2.3 Å) .
  • NMR spectroscopy : In DMSO-d₆, the compound shows distinct peaks for hydroxyl protons (~4.8 ppm) and aromatic protons (~8.2–8.5 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 254.24 (C₁₂H₁₄O₆) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) studies model:

  • Electron density distribution : The carboxylate groups act as electron-withdrawing groups, lowering the HOMO-LUMO gap (~4.2 eV) and enhancing electrophilic reactivity at the ester oxygen .
  • Hydrogen-bonding networks : Molecular dynamics simulations predict stable 2D supramolecular networks via O–H···O interactions (bond length ~2.7 Å), consistent with experimental crystallographic data .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize the compound’s zwitterionic resonance forms, altering reactivity in nucleophilic substitution reactions .

Q. What analytical strategies resolve contradictions in experimental data, such as discrepancies between predicted and observed crystal structures?

  • Rietveld refinement : Discrepancies in unit cell parameters (e.g., due to twinning) are resolved using SHELXL, which refines atomic displacement parameters (ADPs) and occupancy factors .
  • Thermogravimetric analysis (TGA) : Weight loss profiles differentiate between coordinated water molecules (e.g., 3 H₂O molecules lost at 80–120°C) and decomposition events (>250°C) .
  • Variable-temperature NMR : Detects dynamic processes (e.g., conformational changes in ethylene glycol chains) that may explain spectral broadening at low temperatures .

Q. How does the compound function in supramolecular chemistry, particularly in forming metal-organic frameworks (MOFs)?

  • Coordination modes : The benzene-1,3-dicarboxylate moiety acts as a bridging ligand, forming 1D chains or 2D layers with transition metals (e.g., Cu²⁺ or Cd²⁺). Bond angles (O–M–O: ~110°) and ligand geometry dictate framework topology .
  • Hydrogen-bonding interactions : Uncoordinated hydroxyl groups stabilize networks via N–H···O (2.8–3.0 Å) and O–H···O (2.6 Å) interactions, verified by Hirshfeld surface analysis .
  • Porosity tuning : Substituents on the benzene ring (e.g., nitro or amino groups) modify pore size and gas adsorption capacity .

Q. What are the challenges in analyzing degradation pathways of this compound under alkaline conditions?

  • Hydrolysis kinetics : The ester bond hydrolyzes to benzene-1,3-dicarboxylic acid and ethylene glycol in alkaline media (pH > 10). Pseudo-first-order rate constants (k ~ 1.2 × 10⁻³ s⁻¹) are quantified via HPLC .
  • Byproduct identification : LC-MS detects intermediates like monoester derivatives (C₁₀H₁₀O₅, m/z 210.18) and cyclic oligomers, requiring optimized chromatographic gradients for separation .

Methodological Tables

Q. Table 1: Key Crystallographic Data for Benzene-1,3-dicarboxylate Complexes

ParameterCd(II) Complex Cu(II) Complex
Coordination GeometryPseudo-square-pyramidalDistorted square-pyramidal
M–O Bond Length (Å)2.31–2.351.94–2.01
O–H···O Bond Length (Å)2.60–2.702.55–2.65
Space GroupP2₁/cC2/c

Q. Table 2: Comparative Reactivity in Esterification Reactions

ConditionYield (%)Purity (HPLC)
H₂SO₄, 120°C, 6 hr7892%
PPA, 130°C, 4 hr8596%
Microwave, 150°C, 1 hr9189%

Critical Analysis of Evidence Limitations

  • SHELX limitations : While SHELXL is widely used for small-molecule refinement, its handling of twinned macromolecular data requires manual intervention, potentially introducing bias .
  • Synthetic reproducibility : Variations in reported yields (e.g., 78% vs. 91%) highlight the need for standardized protocols, particularly in solvent selection and catalyst purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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